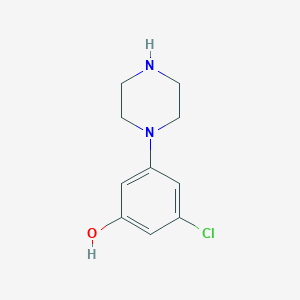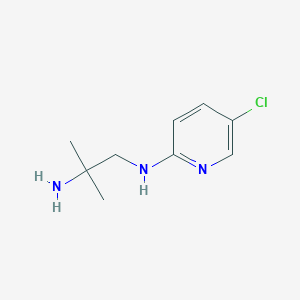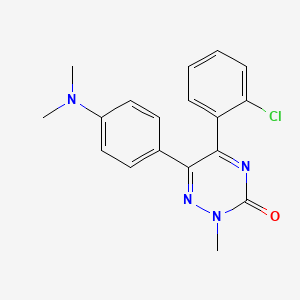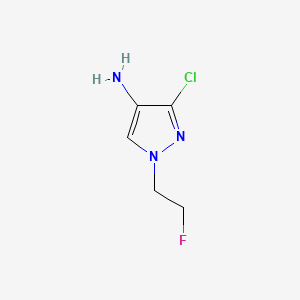![molecular formula C9H9Cl2N3 B13923008 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloro-3-methylpyridine with ethylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to make the process more sustainable .
化学反应分析
Types of Reactions
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学研究应用
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
作用机制
The mechanism of action of 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but lacks the ethyl group at position 1.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potentially enhanced properties .
属性
分子式 |
C9H9Cl2N3 |
|---|---|
分子量 |
230.09 g/mol |
IUPAC 名称 |
4,6-dichloro-1-ethyl-3-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H9Cl2N3/c1-3-14-6-4-7(10)12-9(11)8(6)5(2)13-14/h4H,3H2,1-2H3 |
InChI 键 |
VHDJYJZEALZGJA-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC(=NC(=C2C(=N1)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)


![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)


![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)



![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
